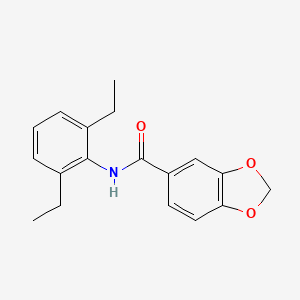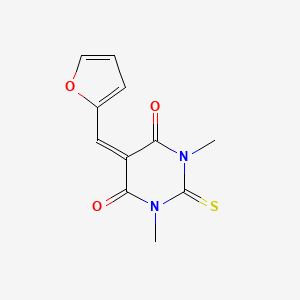![molecular formula C19H21FN2O B5758705 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)
1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone, also known as FPE, is a chemical compound that belongs to the class of substituted phenylalkanones. It has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone involves the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters. 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone binds to the transporters and prevents the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This results in the activation of downstream signaling pathways that regulate mood and behavior.
Biochemical and Physiological Effects:
1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are associated with improved mood and cognitive function. 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has also been shown to reduce the levels of stress hormones such as cortisol, suggesting that it could have an anxiolytic effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone is its high selectivity for monoamine transporters, which reduces the risk of off-target effects. 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone also has a relatively long half-life, which allows for sustained therapeutic effects. However, 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone. One area of interest is the development of novel analogs with improved pharmacokinetic properties. Another area of research is the investigation of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone's potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, the role of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone in regulating the immune system and inflammation is an area of emerging interest. Further studies are needed to fully understand the therapeutic potential of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone and its underlying mechanisms of action.
Conclusion:
In conclusion, 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone is a promising compound with potential therapeutic applications in the treatment of psychiatric disorders. Its mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the concentration of neurotransmitters in the synaptic cleft. 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to produce a range of biochemical and physiological effects, including improved mood and cognitive function. However, further research is needed to fully understand its safety and efficacy in humans and to develop novel analogs with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-fluorobenzylpiperazine with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone. This method has been optimized to obtain high yields and purity of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone.
Wissenschaftliche Forschungsanwendungen
1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic, antidepressant, and anxiolytic properties. 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a critical role in regulating mood and behavior. These findings suggest that 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone could be a promising candidate for the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-15(23)17-4-8-19(9-5-17)22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPAERMNLBGPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)

![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)


![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)